molecular formula C21H24N2O4 B2511305 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide CAS No. 953946-83-3

2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide

Cat. No. B2511305
CAS RN: 953946-83-3
M. Wt: 368.433
InChI Key: HKIJBYFXWAVJSE-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is a synthetic molecule that may be related to various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar acetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents . These compounds are characterized by their acetamide nucleus and substitutions at the phenyl ring which can significantly affect their biological activities.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction is employed to synthesize compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which is a common structural feature in the derivatives studied for their pharmacological properties . The synthesis process is carefully designed to introduce specific functional groups that may enhance the desired biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their pharmacological potential. For example, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds that could be significant for its anticancer activity . Similarly, the molecular structure of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide would likely influence its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For instance, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide to form an intermediate in the synthesis of an anticancer drug side chain demonstrates the importance of specific chemical transformations in achieving the desired pharmacological properties . The presence of methoxy, amino, and other substituents can significantly alter the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the linearly extended conformation of the 2-acetylaminoacetamide moiety in some derivatives affects their hydrogen bonding patterns and, consequently, their solubility and melting points . These properties are essential for the pharmacokinetics and bioavailability of the compounds.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibitors

Research into the synthesis of derivatives closely related to the specified compound has shown potential applications in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B inhibitors are significant due to their implications in treating diabetes and obesity. A study by Saxena et al. (2009) demonstrated the synthesis of acetamide derivatives evaluated for their PTP1B inhibitory activity, which correlated well with docking studies and in vivo screening for antidiabetic activity in animal models. This suggests that similar compounds might be explored for their potential as therapeutic agents in diabetes management (Saxena et al., 2009).

Herbicide Metabolism and Toxicology

Another area of research involves the metabolism and toxicological implications of chloroacetamide herbicides and their metabolites. While distinct from direct applications of the specified acetamide, these studies shed light on the environmental and biological interactions of chemically related compounds. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on the pathways leading to potential carcinogenic compounds. Such research underscores the importance of understanding the metabolic fate of chemical compounds for environmental safety and health risk assessments (Coleman et al., 2000).

Co-crystals and Salt Formation

The study of co-crystals and salts of quinoline derivatives with amide bonds by Karmakar et al. (2009) provides insights into the structural aspects of similar compounds. This research is crucial for the pharmaceutical industry, where co-crystal formation can significantly alter a compound's solubility, stability, and bioavailability. Understanding how similar compounds form co-crystals and salts could lead to advancements in drug formulation and delivery systems (Karmakar et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-7-16(8-10-18)13-20(24)22-14-21(25)23-11-12-27-19(15-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJBYFXWAVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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